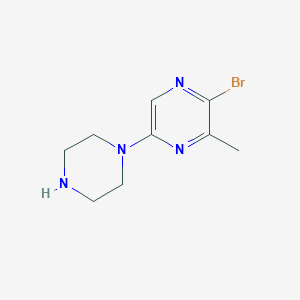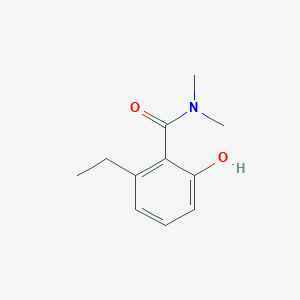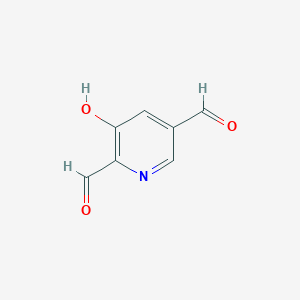
3-Hydroxypyridine-2,5-dicarbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxypyridine-2,5-dicarbaldehyde is an organic compound with the molecular formula C7H5NO3. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is characterized by the presence of two aldehyde groups at the 2 and 5 positions and a hydroxyl group at the 3 position on the pyridine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 3-Hydroxypyridine-2,5-dicarbaldehyde can be achieved through several synthetic routes. One common method involves the oxidation of 3-hydroxypyridine derivatives. For example, the oxidation of 3-hydroxypyridine with manganese dioxide can yield this compound . Another method involves the use of bio-based furfural as a starting material, which is converted to 3-hydroxypyridine through a catalytic process involving Raney iron and ammonia .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation reactions. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity. The process may involve the use of solvents, temperature control, and purification steps to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxypyridine-2,5-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be further oxidized to carboxylic acids.
Reduction: The aldehyde groups can be reduced to primary alcohols.
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification.
Common Reagents and Conditions
Oxidation: Manganese dioxide is commonly used as an oxidizing agent.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Acid chlorides or anhydrides can be used for esterification reactions.
Major Products
Oxidation: 3-Hydroxypyridine-2,5-dicarboxylic acid.
Reduction: 3-Hydroxypyridine-2,5-dimethanol.
Substitution: 3-Hydroxy-2,5-dicarbalkoxypyridine.
Wissenschaftliche Forschungsanwendungen
3-Hydroxypyridine-2,5-dicarbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including its role in drug development.
Industry: It is used in the production of dyes, pesticides, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Hydroxypyridine-2,5-dicarbaldehyde involves its interaction with specific molecular targets. The aldehyde groups can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The hydroxyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
3-Hydroxypyridine-2,5-dicarbaldehyde can be compared with other pyridinecarboxaldehydes, such as:
Picolinaldehyde (Pyridine-2-carboxaldehyde): Contains an aldehyde group at the 2 position.
Nicotinaldehyde (Pyridine-3-carboxaldehyde): Contains an aldehyde group at the 3 position.
Isonicotinaldehyde (Pyridine-4-carboxaldehyde): Contains an aldehyde group at the 4 position.
Eigenschaften
Molekularformel |
C7H5NO3 |
|---|---|
Molekulargewicht |
151.12 g/mol |
IUPAC-Name |
3-hydroxypyridine-2,5-dicarbaldehyde |
InChI |
InChI=1S/C7H5NO3/c9-3-5-1-7(11)6(4-10)8-2-5/h1-4,11H |
InChI-Schlüssel |
PNEIPFMGGFFDBX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC(=C1O)C=O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



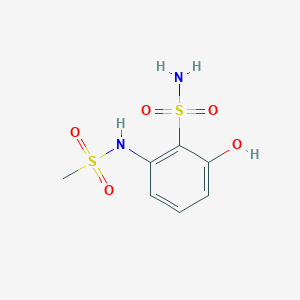
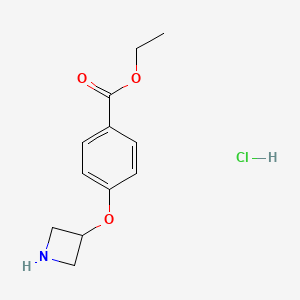
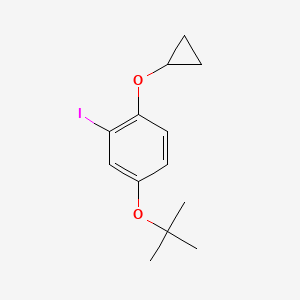
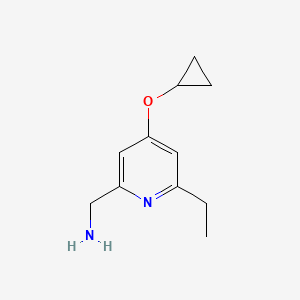
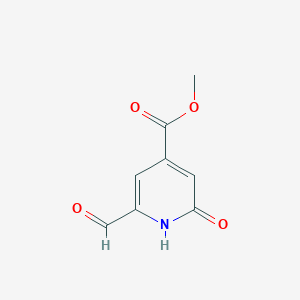
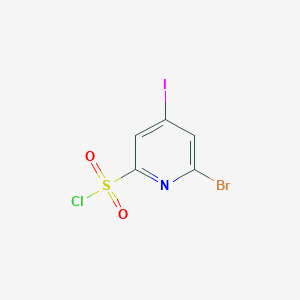
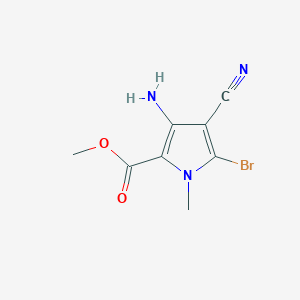
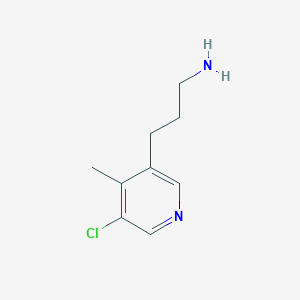
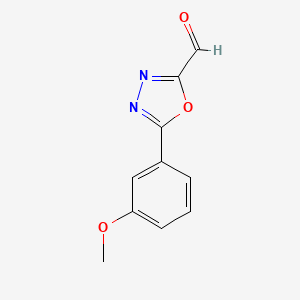

![2-[2-[3-[3-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-6-[[3,4-dihydroxy-5-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxolan-2-yl]oxymethyl]oxane-3,4,5-triol](/img/structure/B14847273.png)
